Structural Differentiation from Leflunomide: Aliphatic β-Hydroxy-Neopentyl Side Chain vs. 4-Trifluoromethylanilide
N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide differs fundamentally from the clinical agent leflunomide in its N-substituent: an aliphatic 3-hydroxy-4,4-dimethylpentyl chain (containing a secondary alcohol H-bond donor and a tert-butyl terminus) versus leflunomide's 4-trifluoromethylanilide aromatic ring. This structural divergence is meaningful because leflunomide's anilide ring is essential for its metabolic activation—the isoxazole ring undergoes N-O bond cleavage to liberate the active metabolite teriflunomide (A-771726), which inhibits dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of approximately 10 nM [1]. The aliphatic β-hydroxy-neopentyl side chain of the target compound is not known to undergo analogous metabolic activation, suggesting a distinct mechanism of action unrelated to DHODH inhibition . Furthermore, the secondary alcohol on the side chain introduces a chiral center (the carbon bearing the OH group), potentially enabling enantioselective biological interactions not possible with the achiral leflunomide structure.
| Evidence Dimension | N-Substituent type and metabolic fate |
|---|---|
| Target Compound Data | Aliphatic 3-hydroxy-4,4-dimethylpentyl (β-hydroxy-neopentyl); contains secondary alcohol H-bond donor; chiral center present; no known metabolic N-O cleavage pathway |
| Comparator Or Baseline | Leflunomide: 4-trifluoromethylanilide (aromatic); achiral at the amide substituent; undergoes CYP-mediated isoxazole ring opening to active teriflunomide; DHODH IC₅₀ = 10 nM |
| Quantified Difference | Not directly quantifiable without head-to-head assay data; structural divergence indicates different target profile and metabolic pathway |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES analysis; leflunomide DHODH data from published literature |
Why This Matters
For procurement decisions, this structural difference means the target compound cannot serve as a leflunomide surrogate or prodrug; it offers a distinct chemical starting point for medicinal chemistry programs targeting pathways beyond DHODH.
- [1] Breedveld, F. C. & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 59(11), 841-849. DHODH IC₅₀ = 10 nM for teriflunomide (A-771726). View Source
